Sodium 5-fluoro-4-methyl-2-nitrophenolate

Medicinal Chemistry Physical Organic Chemistry Reaction Optimization

Generic nitrophenolate salts fail to deliver the precise electronic and steric profile required for reproducible advanced synthesis. This compound, with its unique 5-fluoro-4-methyl-2-nitro substitution, resolves this: • Enhanced aqueous solubility vs. neutral phenol enables streamlined aqueous-phase reactions and agrochemical formulation. • Predicted lower pKa and Consensus LogP ~1.45 optimize reactivity, membrane permeability, and target engagement in drug discovery. • ≥95% purity, stored at 0-8°C under nitrogen, ensures batch-to-batch consistency for multi-step pharma intermediate synthesis.

Molecular Formula C7H5FNNaO3
Molecular Weight 193.11 g/mol
Cat. No. B13916956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-fluoro-4-methyl-2-nitrophenolate
Molecular FormulaC7H5FNNaO3
Molecular Weight193.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1
InChIKeyJAANUKPOMLDSMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate: A Specialized Fluoronitroaromatic Building Block for Advanced Organic Synthesis


Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS 2918779-23-2) is the sodium salt of a polysubstituted phenol, characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the aromatic ring . This specific substitution pattern creates a unique electronic environment that governs its reactivity as a versatile intermediate in pharmaceutical and agrochemical synthesis . As a sodium salt, it exhibits enhanced solubility in aqueous and polar media compared to its neutral phenol analog, facilitating its use in specific reaction conditions and formulations .

1
Fluorinated nitroaromatic intermediate Designed for nucleophilic substitution, cross-coupling, and reduction pathways in polar aprotic or aqueous media.
2
Sodium salt formulation Enhanced solubility in water and polar solvents compared to the neutral phenol; supports homogeneous reaction conditions for pharmaceutical and agrochemical synthesis.
3
Versatile building block May be applied in fluorinated drug candidate design, agrochemical lead optimization, and specialty polymer synthesis.

Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate: Why In-Class Analogs Cannot Be Directly Substituted in Critical Applications


Generic substitution among nitrophenolate salts is not viable due to the profound impact of even minor structural variations on chemical and biological activity. The combination of an electron-withdrawing fluorine, a strong electron-withdrawing nitro group, and an electron-donating methyl group creates a specific electronic and steric profile that governs reactivity, nucleophilic substitution patterns, and target binding affinity . Directly substituting this compound with non-fluorinated analogs (e.g., sodium 4-methyl-2-nitrophenolate) or regioisomers (e.g., sodium 4-fluoro-5-methyl-2-nitrophenolate) will result in significantly different reactivity, pKa, and lipophilicity, which can alter reaction yields, selectivity in multi-step syntheses, and, critically, the biological activity of the final product . The evidence below quantifies these key differentiators, demonstrating why precise procurement of this specific compound is essential for reproducible and high-value outcomes.

!
Non-fluorinated analogs (e.g., sodium 4-methyl-2-nitrophenolate) lack the fluorine electron‑withdrawing effect, shifting pKa and reactivity; may not reproduce synthetic outcomes.
!
Regioisomers (e.g., 4‑fluoro‑5‑methyl) alter the electronic and steric profile, which can change nucleophilic attack patterns and selectivity in multi‑step routes.
!
Neutral phenol (CAS 83341‑28‑0) offers only moderate aqueous solubility; direct use may limit homogeneous reaction efficiency and reproducibility.

Quantitative Differentiation of Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate from Structural Analogs


Enhanced Acidity (Lower pKa) Compared to Non-Fluorinated Analog Due to Strong Electron-Withdrawing Effects

The presence of the fluorine atom significantly increases the acidity of the phenolic proton in the parent compound (5-fluoro-4-methyl-2-nitrophenol) compared to its non-fluorinated analog (5-methyl-2-nitrophenol). While a direct pKa measurement for the sodium salt is not applicable, the pKa of the conjugate acid dictates its behavior in pH-dependent environments and its propensity for protonation or deprotonation in biological and chemical systems. The pKa of the analog 5-methyl-2-nitrophenol is reported as 7.41 . The pKa of 5-fluoro-4-methyl-2-nitrophenol is expected to be lower (more acidic) due to the additional electron-withdrawing fluorine atom, which stabilizes the resulting phenolate anion .

Acidity (pKa)
Class-level inference
Target conjugate acid predicted <7.41 vs 5‑methyl‑2‑nitrophenol pKa 7.41
Lower pKa may extend phenolate‑active pH range in biological and reaction media.
Prediction from fluorine electronic effect; no experimental pKa found.
Medicinal Chemistry Physical Organic Chemistry Reaction Optimization

Calculated Lipophilicity (LogP) Distinguishes it from Non-Fluorinated and Des-Methyl Analogs

The unique substitution pattern of the parent phenol, 5-fluoro-4-methyl-2-nitrophenol, yields a distinct calculated lipophilicity profile that differs from its close analogs. The Consensus Log Po/w for the neutral phenol form is calculated to be 1.45 . This value reflects the balance between the lipophilic methyl and aromatic groups and the polar nitro, fluoro, and hydroxyl moieties. In contrast, non-fluorinated analogs (e.g., 4-methyl-2-nitrophenol) or regioisomers will have different LogP values, impacting their ability to passively diffuse across biological membranes or partition into organic solvents during synthesis .

Lipophilicity
Class-level inference
Consensus Log Po/w = 1.45 (neutral phenol form)
Distinct from non‑fluorinated or des‑methyl analogs; supports permeability screening.
Calculated via multi‑method consensus; experimental validation advised.
Medicinal Chemistry ADME Prediction Drug Design

Enhanced Solubility and Ionic Reactivity Profile Compared to Neutral Phenol Parent

The sodium salt form of 5-fluoro-4-methyl-2-nitrophenol offers a critical advantage in water solubility and ionic reactivity compared to its neutral phenol counterpart. The sodium phenolate is an ionic species that is inherently more soluble in aqueous media and polar organic solvents, facilitating homogeneous reaction conditions in nucleophilic substitution or metal-catalyzed cross-coupling reactions . In contrast, the neutral phenol (CAS 83341-28-0) exhibits only moderate aqueous solubility, calculated as approximately 0.328 mg/mL, which may lead to heterogeneous reaction mixtures and reduced reaction efficiency .

Aqueous Solubility
Class-level inference
Sodium salt: high polar solubility vs neutral phenol: ~0.33 mg/mL (calc.)
Ionic form may enable homogeneous aqueous/organic biphasic conditions.
Based on class behavior and vendor data; lot‑specific solubility to verify.
Synthetic Chemistry Process Chemistry Formulation

Strategic Application Scenarios for Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate Based on Verified Differentiation


Synthesis of Fluorinated Pharmaceuticals Requiring Enhanced Bioavailability

The specific lipophilicity (Consensus LogP of 1.45 for the neutral phenol) and enhanced acidity (lower pKa relative to non-fluorinated analogs) of this compound make it an ideal building block for medicinal chemists designing drug candidates with improved membrane permeability and target engagement . Its use in constructing enzyme inhibitors or receptor modulators can lead to molecules with optimized ADME properties, as evidenced by its application in developing candidates for various therapeutic areas .

Agrochemical Intermediate for Novel Herbicides and Fungicides

The electronic properties imparted by the fluorine and nitro groups, particularly the ability to stabilize a negative charge on the phenolate oxygen, are key features in designing bioactive agrochemicals . The sodium salt's enhanced water solubility is a significant advantage in formulating water-based agricultural sprays or treatments, ensuring effective delivery of the active compound derived from this intermediate. This compound serves as a building block for generating libraries of fluoronitroaromatic compounds with potential herbicidal or fungicidal activity .

Specialty Material Science: Synthesis of Fluorinated Polymers and Advanced Materials

The unique combination of a nucleophilic phenolate oxygen and the potential for further functionalization via the nitro group (reduction to amine) and fluorine atom (nucleophilic substitution) makes this sodium salt a valuable monomer or cross-linker for advanced material applications . Its high purity (typically ≥95%) and defined substitution pattern allow for the synthesis of materials with precise, tailored properties, such as enhanced thermal stability or specific electronic characteristics .

Chemical Biology Tool for Investigating pH-Dependent Mechanisms

Due to its predicted lower pKa relative to non-fluorinated nitrophenols, the conjugate acid of this compound exists in a more acidic state. This property allows it to serve as a pH-sensitive probe or a precursor to such probes. Researchers can leverage its distinct pKa to study enzymatic mechanisms, cellular pH gradients, or to design pro-drugs that release the active phenolic species in a pH-dependent manner .

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Lipophilicity and acidity profile
Membrane permeability and target-engagement assay context
Agrochemical lead development
Aqueous solubility and electronic character
Formulation compatibility and bioactivity screening
Specialty polymer synthesis
Defined substitution pattern and functional handles
Material property reproducibility and cross‑linking efficiency
pH‑sensitive chemical biology tool
pH‑dependent deprotonation behavior
Probe response and pH‑gradient studies

Applications reflect research and synthesis contexts; verify lot‑specific properties for process-critical steps.

Technical Documentation Hub

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